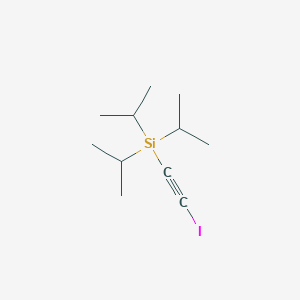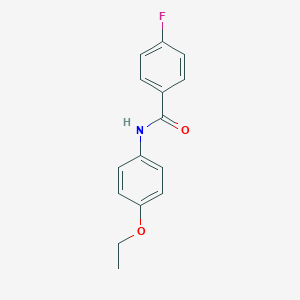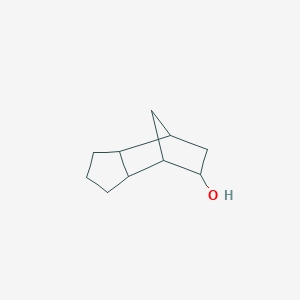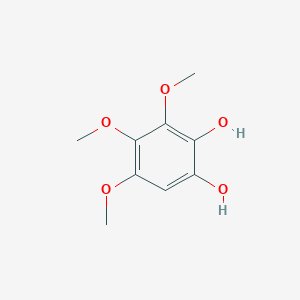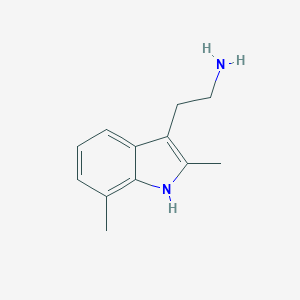
2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C12H16N2 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature .
Molecular Structure Analysis
The molecular structure of 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is represented by the linear formula C12H16N2 . The InChI key for this compound is CMDMWYFWSISWBT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Neuropharmacology and Mental Health
2,7-Dimethyltryptamine: has been studied for its potential in treating various mental health conditions. Its interaction with serotonergic, sigma-1, and trace amine-associated receptors may promote neuroplasticity, which is crucial for healthy brain function and recovery from brain injuries . This compound could potentially aid in the treatment of depression, anxiety, and post-traumatic stress disorder through its transformative effects on mental well-being .
Neurogenesis and Neuroregeneration
Research suggests that 2,7-Dimethyltryptamine may enhance neurogenesis, particularly beneficial for neurodegenerative conditions. By fostering the formation of new neural connections, it could improve learning, memory, and assist in neurorehabilitation .
Perception and Consciousness Studies
Advanced brain imaging studies have shown that 2,7-Dimethyltryptamine alters brain function, providing insights into how psychedelics modify conscious experience. This has implications for understanding perception, cognition, and the nature of consciousness .
Synthetic Chemistry and Drug Design
As a synthetic compound belonging to the indole family, 2,7-Dimethyltryptamine serves as a building block in synthetic chemistry for the development of new pharmaceuticals. Its structural flexibility allows for the creation of a variety of derivatives with potential therapeutic applications.
Environmental Applications
Biological Activity Research
Indole derivatives, including 2,7-Dimethyltryptamine , possess a range of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This makes them a subject of interest for the synthesis of new compounds with diverse biological applications .
Proteomics Research
2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine: is used in proteomics research for studying protein interactions and functions. It can be utilized as a biochemical tool to probe various aspects of cellular proteomics .
Inflammatory Response Modulation
Some studies have explored the use of indole derivatives in modulating inflammatory responses2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine may influence cytokine production, which is crucial in the body’s response to inflammation and infection .
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine could involve further exploration of its biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(2,7-dimethyl-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCZUYPMFAPJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347276 |
Source


|
| Record name | 2,7-Dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine | |
CAS RN |
17725-95-0 |
Source


|
| Record name | 2,7-Dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

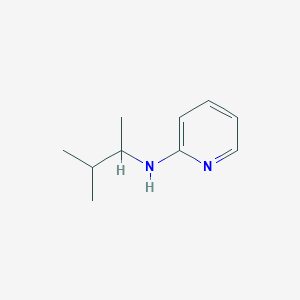
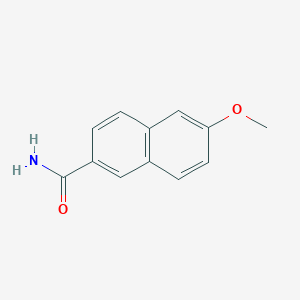
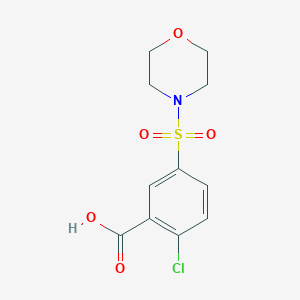
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
